molecular formula C8H9N5 B8563831 6-(Cyclopropylamino)-9H-purine

6-(Cyclopropylamino)-9H-purine

Cat. No.: B8563831
M. Wt: 175.19 g/mol
InChI Key: ZVXQITNIMKKBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclopropylamino)-9H-purine is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nucleoside Reverse Transcriptase Inhibition

The primary application of 6-(Cyclopropylamino)-9H-purine lies in its role as a nucleoside reverse transcriptase inhibitor (NRTI). This mechanism involves mimicking the natural substrates of reverse transcriptase enzymes, which are crucial for the replication of retroviruses such as human immunodeficiency virus (HIV). By inhibiting the conversion of viral RNA into DNA, this compound plays a pivotal role in controlling HIV replication within host cells.

Case Studies in Antiviral Development

  • Study on HIV Inhibition : Research has demonstrated that this compound effectively inhibits HIV replication in vitro. The compound's ability to interfere with the reverse transcription process makes it a candidate for further development into therapeutic agents against HIV.
  • Potential for Broader Antiviral Applications : Beyond HIV, there is ongoing research into its efficacy against other viruses that utilize reverse transcriptase, suggesting that this compound could have broader antiviral applications.

Synthesis Techniques

The synthesis of this compound typically involves reactions between 2-amino-6-chloropurine and cyclopropylamine. A notable method includes adding acids like hydrochloric acid or methanesulfonic acid to facilitate the reaction and purify the product through crystallization .

Yield Efficiency

  • The synthesis process has been optimized to achieve high yields, with reports indicating up to 73% yield in certain conditions when synthesizing derivatives of this compound .

Comparative Synthesis Studies

A comparison of synthesis methods for similar compounds shows that while many purines can be synthesized through various pathways, the specific conditions for this compound yield higher purity and efficiency compared to others .

Biological Interactions

Studies have shown that this compound interacts with various biological molecules, influencing cellular processes by interfering with signaling pathways and gene expression. This interaction is crucial for understanding its potential therapeutic effects beyond antiviral applications.

Impact on Cellular Mechanisms

  • The compound may influence pathways related to inflammation and immune response, which could be beneficial in developing treatments for diseases characterized by excessive inflammatory responses.

Comparison Table of Purine Derivatives

Compound NameStructure CharacteristicsBiological Activity
This compoundCyclopropylamino group at N6 positionNRTI; inhibits HIV replication
2-Amino-6-chloropurineChlorine substitution at C6Precursor for various nucleoside analogs
AbacavirHydroxymethyl substitution at C4NRTI; used in HIV treatment

This table highlights how structural variations impact biological activities and therapeutic applications within the purine family.

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

N-cyclopropyl-7H-purin-6-amine

InChI

InChI=1S/C8H9N5/c1-2-5(1)13-8-6-7(10-3-9-6)11-4-12-8/h3-5H,1-2H2,(H2,9,10,11,12,13)

InChI Key

ZVXQITNIMKKBBE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=NC3=C2NC=N3

Origin of Product

United States

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